

# Reported Biological Activities of Amino Alcohol Derivatives

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## Compound Focus: 1-Aminoethanol

CAS No.: 75-39-8

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The table below summarizes the biological activities of specific amino alcohol compounds or compound classes as reported in the literature.

Compound / Compound Class	Reported Biological Activity	Key Findings / Experimental Data
<b>Eugenol <math>\beta</math>-amino alcohol derivatives</b> [1]	Anticancer activity against human gastric (AGS) and lung (A549) adenocarcinoma cells.	<b>Compound 5</b> induced apoptosis, activated caspase-3 (14-fold), -8 (10-fold), and -9 (2.8-fold) in AGS cells. Showed selectivity (no toxicity to noncancerous HaCaT keratinocytes at 100 $\mu$ M) [1].
<b>Ferulic acid <math>\beta</math>-amino alcohol derivatives</b> [2]	Antibacterial and antiviral activity.	<b>Compound D24</b> : Effective against <i>Xanthomonas oryzae</i> (Xoo), EC <sub>50</sub> = 14.5 $\mu$ g/mL (better than standard drugs). <b>Compound D3</b> : Inactivated Tobacco Mosaic Virus (TMV) by 93.7% at 500 $\mu$ g/mL (EC <sub>50</sub> = 38.1 $\mu$ g/mL); binds to TMV coat protein [2].

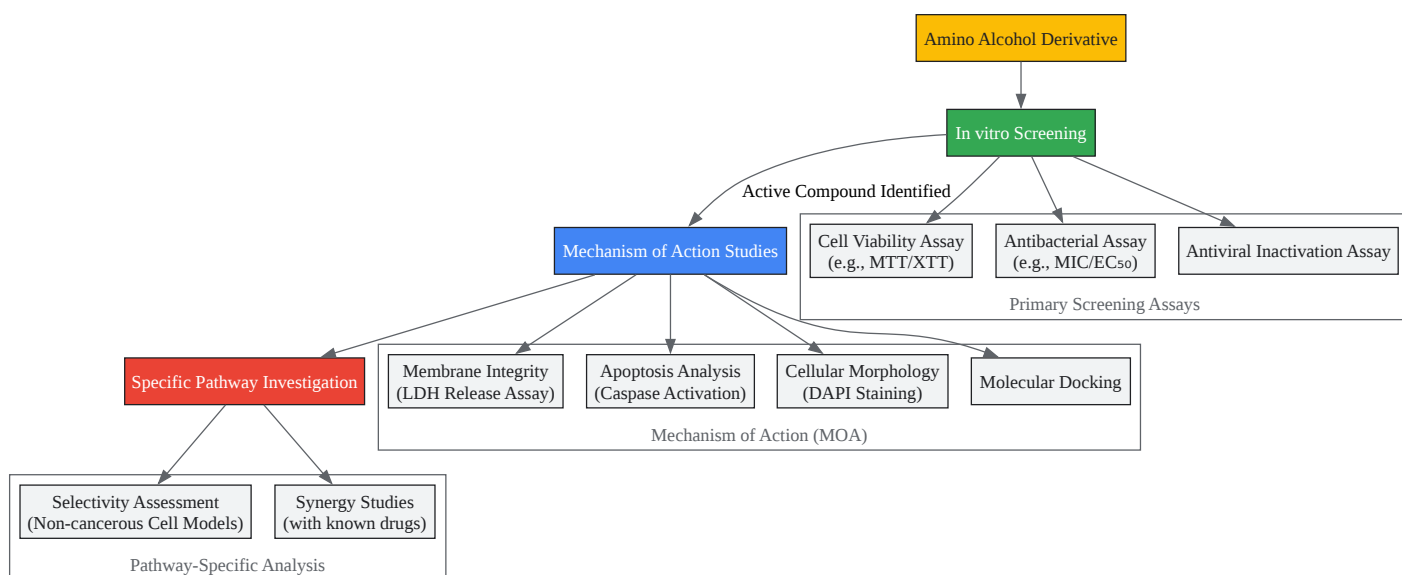
Compound / Compound Class	Reported Biological Activity	Key Findings / Experimental Data
Chiral $\beta$ -amino alcohols (general) [3] [4]	Found in natural products, pharmaceuticals (e.g., beta-blockers), and used as chiral auxiliaries/ligands in asymmetric synthesis.	A "privileged motif in nature, medicine, and catalysis." Used in the synthesis of various drugs and for enantioselective recognition and synthesis [3] [4].

## Experimental Insights from the Studies

The methodologies from these studies can serve as a reference for designing comparative experiments.

- **For Cytotoxicity and Apoptosis Assays (from eugenol study) [1]:**
  - **Cell Lines:** Human gastric adenocarcinoma (AGS) and human lung adenocarcinoma (A549) cells, with human keratinocytes (HaCaT) as a non-cancerous control.
  - **Viability Screening:** Initial single-concentration screening (e.g., 200  $\mu$ M), followed by dose-response studies.
  - **Mechanism Investigation:**
    - **Membrane Integrity:** Lactate dehydrogenase (LDH) release assay.
    - **Apoptosis Markers:** Caspase-3, -8, and -9 activity assays.
    - **Morphological Changes:** Staining with DAPI to observe chromatin condensation and fragmentation.
- **For Antibacterial/Antiviral Activity (from ferulic acid study) [2]:**
  - **Pathogens:** *Xanthomonas oryzae* pv. *oryzae* (Xoo) for antibacterial activity; Tobacco Mosaic Virus (TMV) for antiviral activity.
  - **Bioassays:** In vivo curative and protective activities against Xoo; inactivation activity against TMV.
  - **Mechanism Investigation:** Molecular docking studies to analyze compound binding to target proteins like TMV coat protein (CP).

The experimental workflow for investigating the biological activity of amino alcohol derivatives can be visualized as follows:



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## How to Proceed with Your Comparison Guide

Since a direct, multi-source comparison isn't feasible with the current search results, here are suggestions for creating your guide:

- **Focus on a Specific Subclass:** The most viable approach is to narrow the scope. For example, you could create a detailed guide comparing different isomers within a specific family, such as " $\beta$ -amino alcohol derivatives of ferulic acid" or "eugenol-based  $\beta$ -amino alcohols," using the data from one primary study as a foundation.

- **Consult Specialized Databases:** For a more comprehensive dataset, I recommend searching specialized chemical and pharmacological databases. These can provide structured, quantitative bioactivity data for specific compounds.
  - **Public Databases:** PubChem, ChEMBL.
  - **Commercial Platforms:** Reaxys, SciFinder.

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## References

1. Eugenol  $\beta$ -Amino/ $\beta$ -Alkoxy Alcohols with Selective ... [pmc.ncbi.nlm.nih.gov]
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3. Aminoalcohol - an overview | ScienceDirect Topics [sciencedirect.com]
4. Enantioselective radical C–H amination for the synthesis of ... [pmc.ncbi.nlm.nih.gov]

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**Address:** Ontario, CA 91761, United States

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